molecular formula C20H23NO4S B4278723 METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4278723
M. Wt: 373.5 g/mol
InChI Key: VEQWZNVVPOJXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethylphenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving tetrahydrofuran and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tetrahydrofuran moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate
  • Methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate

Uniqueness

Methyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(4-ethylphenyl)-5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-13-7-9-14(10-8-13)16-12(2)26-19(17(16)20(23)24-3)21-18(22)15-6-5-11-25-15/h7-10,15H,4-6,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQWZNVVPOJXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 4-(4-ETHYLPHENYL)-5-METHYL-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.